![molecular formula C8H14O2 B14307854 2-{2-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxirane CAS No. 112176-61-1](/img/structure/B14307854.png)
2-{2-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxirane is an organic compound that features an oxirane (epoxide) ring and an allyl ether group. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions, making it valuable in synthetic chemistry and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Epoxidation of Allyl Ethers: : One common method to synthesize 2-{2-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxirane involves the epoxidation of allyl ethers. This can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction typically proceeds at room temperature and yields the desired epoxide.
-
Industrial Production Methods: : Industrially, the compound can be produced through the epoxidation of allyl ethers using hydrogen peroxide in the presence of a catalyst such as titanium silicalite-1 (TS-1). This method is advantageous due to its high selectivity and environmentally friendly nature.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The oxirane ring in 2-{2-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxirane can undergo oxidation reactions. For example, it can be converted to a diol using osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
-
Reduction: : The compound can be reduced to form alcohols. Catalytic hydrogenation using palladium on carbon (Pd/C) can open the oxirane ring, yielding the corresponding diol.
-
Substitution: : Nucleophilic substitution reactions can occur at the oxirane ring. For instance, treatment with nucleophiles such as amines or thiols can lead to the formation of amino alcohols or thioethers, respectively.
Common Reagents and Conditions
Oxidation: Osmium tetroxide (OsO4), potassium permanganate (KMnO4)
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Amines, thiols, under basic or neutral conditions
Major Products
Diols: From oxidation or reduction reactions
Amino Alcohols: From nucleophilic substitution with amines
Thioethers: From nucleophilic substitution with thiols
Wissenschaftliche Forschungsanwendungen
Chemistry
2-{2-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxirane is used as an intermediate in organic synthesis. Its reactivity makes it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology
In biological research, this compound can be used to study enzyme-catalyzed epoxide ring-opening reactions. It serves as a substrate for epoxide hydrolases, enzymes that play a role in the metabolism of epoxides in living organisms.
Medicine
The compound’s derivatives are explored for their potential therapeutic properties. Epoxide-containing molecules are investigated for their anticancer, antibacterial, and antiviral activities.
Industry
Industrially, this compound is used in the production of epoxy resins, which are essential components in coatings, adhesives, and composite materials.
Wirkmechanismus
The compound exerts its effects primarily through the reactivity of its oxirane ring. The ring strain in the three-membered oxirane makes it highly reactive towards nucleophiles. This reactivity is exploited in various chemical transformations, where the oxirane ring is opened to form more stable products. The molecular targets and pathways involved depend on the specific reactions and applications, such as enzyme-catalyzed processes in biological systems or polymerization reactions in industrial settings.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylene Oxide: A simpler epoxide with a similar reactivity profile but lacks the allyl ether group.
Propylene Oxide: Another simple epoxide, used extensively in the production of polyurethanes.
Glycidol: Contains both an epoxide and a hydroxyl group, making it more versatile in certain reactions.
Uniqueness
2-{2-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxirane is unique due to the presence of both an oxirane ring and an allyl ether group. This dual functionality allows it to participate in a broader range of chemical reactions compared to simpler epoxides. Its structure provides opportunities for selective modifications, making it a valuable compound in synthetic chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
112176-61-1 |
|---|---|
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
2-(2-prop-2-enoxypropan-2-yl)oxirane |
InChI |
InChI=1S/C8H14O2/c1-4-5-10-8(2,3)7-6-9-7/h4,7H,1,5-6H2,2-3H3 |
InChI-Schlüssel |
MSMPSVLPYLQWKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1CO1)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


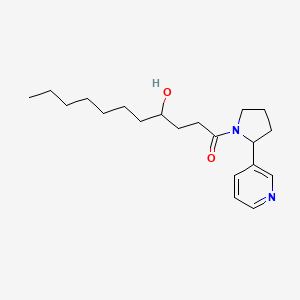
![1-Propanone, 1-[2-[2-(diethylamino)ethoxy]phenyl]-3-(4-methylphenyl)-](/img/structure/B14307794.png)

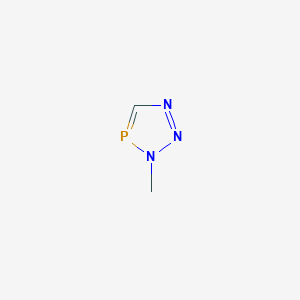
![2-Methoxy-5-[2-(methylamino)propyl]phenol](/img/structure/B14307808.png)
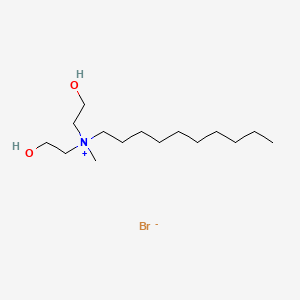
![N-{[4-(Methanesulfonyl)benzoyl]oxy}-2-methoxybenzamide](/img/structure/B14307815.png)
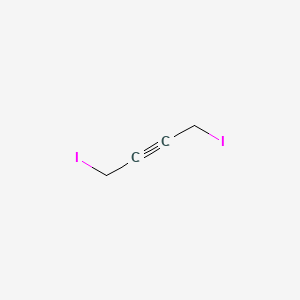
![4-Cyanophenyl 4-[(undec-10-enoyl)oxy]benzoate](/img/structure/B14307821.png)
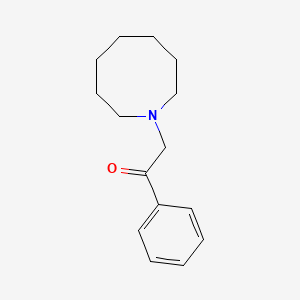
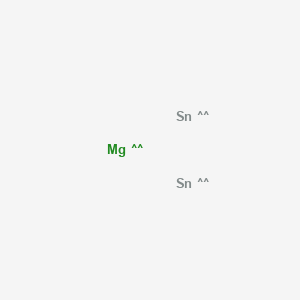
![2,4-Dimethylbicyclo[2.2.2]octan-2-ol](/img/structure/B14307831.png)
![Ethyl 3-[1-(benzenesulfonyl)-1H-indol-3-yl]prop-2-enoate](/img/structure/B14307836.png)
![4-Methyl-N-[(phenanthridin-6-YL)methyl]benzene-1-sulfonamide](/img/structure/B14307845.png)
